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Compound of Interest

Compound Name: 2-Bromoquinoxaline

Cat. No.: B1269807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
bromoquinoxaline, a key intermediate in pharmaceutical and materials science research. Due

to the limited availability of specific experimental spectra for 2-bromoquinoxaline in publicly

accessible databases, this guide presents data for the parent compound, quinoxaline, as a

foundational reference. This is supplemented with expected spectroscopic characteristics for a

bromo-substituted quinoxaline based on established principles of organic spectroscopy.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for quinoxaline. The expected shifts

and patterns for 2-bromoquinoxaline are discussed in the analysis sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data of Quinoxaline
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

8.80 s 2H - H-2, H-3

8.05 dd 2H 6.4, 3.4 H-5, H-8

7.75 dd 2H 6.4, 3.4 H-6, H-7

Solvent: CDCl₃, Reference: TMS. Data is for the parent compound quinoxaline.

Analysis for 2-Bromoquinoxaline: The introduction of a bromine atom at the 2-position will

break the symmetry of the molecule. The singlet at 8.80 ppm for H-2 and H-3 in quinoxaline will

be replaced by a singlet for the remaining H-3 proton, likely shifted downfield due to the

electron-withdrawing effect of the adjacent bromine. The signals for the benzene ring protons

(H-5, H-6, H-7, and H-8) will also experience shifts, though to a lesser extent.

¹³C NMR Spectroscopic Data of Quinoxaline

Chemical Shift (δ) ppm Assignment

145.2 C-2, C-3

141.2 C-4a, C-8a

129.5 C-6, C-7

129.1 C-5, C-8

Solvent: CDCl₃, Reference: TMS. Data is for the parent compound quinoxaline.

Analysis for 2-Bromoquinoxaline: In the ¹³C NMR spectrum of 2-bromoquinoxaline, the

carbon atom directly bonded to the bromine (C-2) is expected to show a significant downfield

shift. The other carbon chemical shifts will also be affected, leading to a more complex

spectrum with distinct signals for each carbon atom due to the loss of symmetry.

Infrared (IR) Spectroscopy
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Characteristic IR Absorptions of Quinoxaline

Wavenumber (cm⁻¹) Intensity Assignment

3060-3020 Medium Aromatic C-H stretch

1620-1450 Medium-Strong
Aromatic C=C and C=N

stretching

1200-1000 Strong C-H in-plane bending

900-675 Strong C-H out-of-plane bending

Sample Preparation: KBr pellet or thin film. Data is for the parent compound quinoxaline.

Analysis for 2-Bromoquinoxaline: The IR spectrum of 2-bromoquinoxaline is expected to be

broadly similar to that of quinoxaline, showing characteristic peaks for the aromatic C-H and

ring stretching vibrations. A key additional feature will be the C-Br stretching vibration, which

typically appears in the fingerprint region between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)
Mass Spectrometric Data of Quinoxaline

m/z Relative Intensity (%) Assignment

130 100 [M]⁺ (Molecular Ion)

103 ~80 [M-HCN]⁺

76 ~97 [C₆H₄]⁺

Ionization Method: Electron Ionization (EI). Data is for the parent compound quinoxaline.

Analysis for 2-Bromoquinoxaline: The mass spectrum of 2-bromoquinoxaline will be

characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of

the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance

(approximately 50.7% and 49.3%, respectively). This will result in two molecular ion peaks of

almost equal intensity at m/z = 208 and m/z = 210. The fragmentation pattern would likely
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involve the loss of a bromine radical followed by the fragmentation of the quinoxaline ring. The

molecular weight of 2-bromoquinoxaline is 209.05 g/mol .[1][2]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 2-bromoquinoxaline is dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.

¹H NMR Acquisition:

A standard one-pulse sequence is used.

The spectral width is set to cover the aromatic region (typically 0-10 ppm).

A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-

noise ratio.

Data is processed with Fourier transformation, phasing, and baseline correction.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each

carbon atom.

A wider spectral width (e.g., 0-160 ppm) is used.

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
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Approximately 1-2 mg of 2-bromoquinoxaline is finely ground with about 100-200 mg of

dry potassium bromide (KBr) powder in an agate mortar.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty sample compartment is recorded.

The KBr pellet containing the sample is placed in the sample holder.

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 2-bromoquinoxaline in a suitable volatile solvent

(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via

direct infusion or after separation by gas chromatography (GC).

Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of compound.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a compound like 2-bromoquinoxaline.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation
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(Functional Groups)
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(Molecular Weight, Fragmentation)

Structure Confirmation
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Workflow for Spectroscopic Characterization

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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